molecular formula C9H8LiN3O3 B2450694 Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 2567495-35-4

Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B2450694
CAS No.: 2567495-35-4
M. Wt: 213.12
InChI Key: XFVGQWWKBPHPOK-UHFFFAOYSA-M
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Description

Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its unique structure, which includes a lithium ion coordinated to a 6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate moiety. The presence of the imidazo[1,2-b]pyridazine ring system makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate typically involves the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Methoxylation and Methylation:

    Lithiation: The final step involves the coordination of lithium ions to the carboxylate group. This can be achieved by treating the carboxylate precursor with a lithium salt, such as lithium chloride, under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Mechanism of Action

The mechanism of action of Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as kinases or other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate is unique due to its specific substitution pattern and the presence of a lithium ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3.Li/c1-5-8(9(13)14)12-6(10-5)3-4-7(11-12)15-2;/h3-4H,1-2H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVGQWWKBPHPOK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(N2C(=N1)C=CC(=N2)OC)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8LiN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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